Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is systematically named according to IUPAC guidelines for spirocyclic compounds. The core structure consists of two six-membered piperidine rings fused at a single spiro carbon atom, forming a 1,9-diazaspiro[5.5]undecane system. The numbering follows von Baeyer’s rules, where the smaller ring (five carbons excluding the spiro atom) is prioritized, and substituents are assigned positions based on their proximity to the spiro junction. Key substituents include:
- A benzyl group at position 1 on the first nitrogen atom.
- A tert-butyl ester at position 9 on the second nitrogen atom.
The spiro descriptor [5.5] indicates that each ring contains five non-spiro carbon atoms, resulting in two six-membered rings sharing one quaternary carbon. The molecular formula is C₂₁H₃₂N₂O₂ , with a molecular weight of 344.49 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate |
| CAS Registry Number | 1100748-67-1 |
| Molecular Formula | C₂₁H₃₂N₂O₂ |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |
| InChIKey | JVOCUYAQMDVMEQ-UHFFFAOYSA-N |
Molecular Geometry and Spirocyclic Configuration
The molecule features a rigid spirocyclic scaffold with two piperidine rings intersecting at a central spiro carbon. Each ring adopts a chair conformation, minimizing steric strain while maintaining planarity at the spiro junction. The tert-butyl group occupies an equatorial position on the carboxylate-bearing piperidine, reducing van der Waals repulsions, while the benzyl group extends axially from the adjacent nitrogen.
Key geometric parameters :
Properties
IUPAC Name |
tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCUYAQMDVMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649142 | |
| Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100748-67-1 | |
| Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through the following key stages:
Formation of the 1,9-diazaspiro[5.5]undecane core: This involves cyclization reactions that create the spiro-fused bicyclic piperidine rings. The spiro center is formed by connecting two piperidine rings at specific positions (usually position 2 of one ring and position 4 of the other), resulting in the diazaspiro scaffold.
Introduction of the benzyl substituent: The benzyl group is introduced via alkylation of one of the nitrogen atoms in the diazaspiro core. This step often uses benzyl halides or benzyl derivatives under nucleophilic substitution conditions.
Installation of the tert-butyl carboxylate group: The tert-butyl ester is typically introduced by carbamate formation or esterification at the nitrogen or carbonyl position, often using tert-butyl chloroformate or related reagents to protect or functionalize the molecule at the 9-position.
Detailed Synthetic Route (Representative)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form diazaspiro core | Starting diamine or piperidine derivatives, cyclization agents (e.g., dihaloalkanes), base | Formation of 1,9-diazaspiro[5.5]undecane scaffold |
| 2 | N-Benzylation | Benzyl bromide or chloride, base (e.g., K2CO3), solvent (e.g., DMF) | Introduction of benzyl group on nitrogen |
| 3 | Carbamate formation | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of tert-butyl carbamate protecting group at position 9 |
This sequence may be optimized depending on the starting materials and desired purity.
Solubility and Stock Solution Preparation
The compound is soluble in organic solvents such as DMSO and can be formulated for in vivo studies by preparing a DMSO master solution followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological assays.
Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM, with volumes adjusted according to the mass of compound used. Heating to 37°C and ultrasonic treatment can aid dissolution.
| Mass of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 2.8986 | 0.5797 | 0.2899 |
| 5 mg | 14.4928 | 2.8986 | 1.4493 |
| 10 mg | 28.9855 | 5.7971 | 2.8986 |
Table: Stock solution preparation volumes for tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate based on molecular weight 345 g/mol
Research Findings on Synthetic Optimization
Studies emphasize the importance of maintaining the integrity of the spirocyclic core during functionalization steps to avoid ring opening or side reactions.
Substitutions at the nitrogen atoms, especially the benzyl group, are critical for biological activity and require careful control of reaction conditions to achieve selective mono-substitution without over-alkylation.
The tert-butyl ester group serves as a protecting group that can be removed under acidic conditions if further derivatization is needed, allowing flexibility in downstream synthetic applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Formation | Cyclization of diamine precursors to form diazaspiro[5.5]undecane |
| Benzylation | N-alkylation with benzyl halides under basic conditions |
| Carbamate Formation | Reaction with tert-butyl chloroformate to install tert-butyl ester |
| Solvents for Stock Solutions | DMSO, PEG300, Tween 80, corn oil |
| Storage Conditions | 2-8°C short term; -20°C to -80°C long term |
| Safety | Irritant; use PPE; avoid skin and eye contact |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Isomerism: Positional Substitution
- Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS: 1373350-42-5) :
This positional isomer features a benzyl group at the 9-position and the tert-butyl carboxy group at the 1-position. Despite identical molecular formulas (C₂₁H₃₂N₂O₂ ), the altered substitution pattern impacts steric accessibility and electronic interactions. For example, the 9-benzyl derivative may exhibit different reactivity in nucleophilic substitution reactions due to steric hindrance near the carboxy group .
Substituent Variations: Benzyl vs. Phenyl vs. Oxo Groups
- The absence of a methylene bridge in the phenyl group lowers lipophilicity (clogP ≈ 3.5 vs. 4.2 for benzyl) .
- Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1160247-03-9) :
The introduction of an oxo group and oxygen atom (oxa) increases polarity, improving aqueous solubility but reducing membrane permeability. This compound’s logP is ~1.8, significantly lower than the benzyl derivative’s ~4.2 .
Heteroatom Modifications
- Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (CAS: 1308384-37-3) :
The addition of a third nitrogen atom (triaza) enhances basicity and hydrogen-bonding capacity, which could improve binding to biological targets like neurotransmitter receptors. Its molecular weight (269.38 g/mol ) is lower than the benzyl derivative, reflecting reduced steric bulk . - Tert-butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1179337-15-5) :
Fluorine atoms increase electronegativity and metabolic stability. The compound’s molecular weight (292.32 g/mol ) and logP (~2.1) make it a candidate for CNS drug design where blood-brain barrier penetration is critical .
Data Table: Key Comparative Properties
Biological Activity
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1100748-67-1) is a compound belonging to the class of diazaspiro compounds, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
The biological activity of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is primarily attributed to its interaction with various neurotransmitter receptors, particularly the GABA_A receptor. Research indicates that compounds in this class can act as antagonists at GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS) .
Key Findings on GABA_A Receptor Interaction
- Competitive Antagonism : Studies have demonstrated that related diazaspiro compounds exhibit competitive antagonism at GABA_A receptors, influencing immune responses and potentially modulating inflammatory processes .
- Cellular Effects : The antagonistic activity at GABA_A receptors has been linked to altered macrophage function and T cell proliferation, suggesting a role in immune modulation .
Pain Management
Research has highlighted the potential of diazaspiro compounds, including tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate, in pain management. These compounds may serve as dual ligands for opioid receptors while also antagonizing GABA_A receptors, presenting a novel approach to treating pain without the typical side effects associated with opioids .
Treatment of Obesity and Metabolic Disorders
The structural characteristics of diazaspiro compounds suggest their utility in addressing obesity and metabolic disorders. By modulating neurotransmitter systems involved in appetite regulation and energy metabolism, these compounds could offer therapeutic benefits .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate, and how can purity be optimized?
- Methodology : Synthesis typically involves spirocyclic amine formation followed by Boc protection and benzylation. Key steps include:
- Spirocyclic Core Construction : Cyclization via reductive amination or nucleophilic substitution, as described for analogous diazaspiro compounds .
- Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to protect the amine .
- Benzylation : Alkylation with benzyl halides in the presence of a base like K₂CO₃ or NaH .
Q. How is structural characterization performed for this compound?
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure, benzyl protons (δ ~7.3 ppm), and tert-butyl groups (δ ~1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What solvent systems are compatible with this compound for reaction screening?
- Solubility : Soluble in DCM, THF, DMF; sparingly soluble in water.
- Stability : Avoid prolonged exposure to acidic/basic conditions to prevent Boc deprotection. Store at -20°C under inert atmosphere .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved during characterization?
- Strategies :
- 2D NMR : Use COSY, HSQC, and HMBC to assign overlapping proton environments (e.g., spirocyclic CH₂ groups) .
- Variable Temperature NMR : Resolve dynamic effects caused by conformational flexibility .
- Crystallographic Validation : Compare experimental X-ray data with predicted DFT-optimized structures .
Q. What factorial design approaches optimize reaction yield and selectivity in benzylation steps?
- Experimental Design :
- Factors : Temperature, stoichiometry (benzyl halide:amine), base strength (NaH vs. K₂CO₃).
- Response Surface Methodology (RSM) : Identify interactions between variables to maximize yield .
- Case Study : For analogous diazaspiro compounds, a 2³ factorial design revealed NaH at 0°C with 1.2 eq benzyl bromide optimal for minimizing byproducts .
Q. How can regioselective functionalization of the diazaspiro core be achieved?
- Functionalization Strategies :
- Boc Deprotection : Selective acidolysis (TFA/DCM) exposes the secondary amine for further alkylation/acylation .
- Metal-Catalyzed Coupling : Pd-mediated cross-coupling (e.g., Suzuki) on halogenated derivatives .
- Challenges : Steric hindrance from the spirocyclic structure may require bulky ligands or microwave-assisted heating .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
